REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[C:10]([Cl:12])[C:9](I)=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Br:14][C:15]1[CH:20]=[CH:19][C:18](B(O)O)=[CH:17][CH:16]=1.C(=O)([O-])[O-:25].[Na+].[Na+]>O1CCOCC1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH:3]([O:25][CH:20]([CH3:19])[CH3:15])([CH3:4])[CH3:8].[NH2:1][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]([C:18]2[CH:19]=[CH:20][C:15]([Br:14])=[CH:16][CH:17]=2)=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:2.3.4,6.7.8.9.10|
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Name
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|
Quantity
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8.2 g
|
Type
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reactant
|
Smiles
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NC1=C(C(=O)OC)C=C(C(=C1)Cl)I
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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NC1=C(C(=O)OC)C=C(C(=C1)Cl)I
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Name
|
|
Quantity
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5.29 g
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Type
|
reactant
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Smiles
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BrC1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
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79 mL
|
Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
300 mL
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Type
|
solvent
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Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
0.304 g
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Type
|
catalyst
|
Smiles
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[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
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CUSTOM
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Details
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was stirred 3 days at 80° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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FILTRATION
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Details
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the mixture was filtered through celite
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Type
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ADDITION
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Details
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the filtrate was then diluted with water
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Type
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EXTRACTION
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Details
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extracted twice with dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anhydrous sodium sulfate
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Type
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FILTRATION
|
Details
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filtered
|
Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
|
Details
|
The residue was triturated in diisopropylether
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with acetonitrile
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Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
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C(C)(C)OC(C)C
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C(=C1)Cl)C1=CC=C(C=C1)Br)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.34 mmol | |
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 27.9% | |
YIELD: CALCULATEDPERCENTYIELD | 55.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |